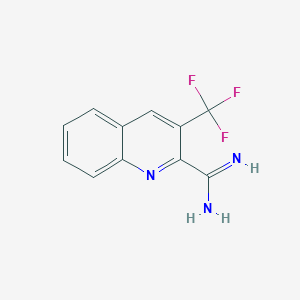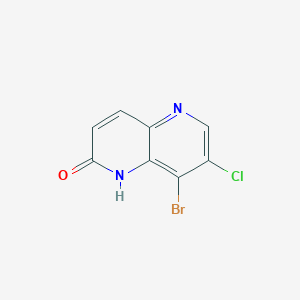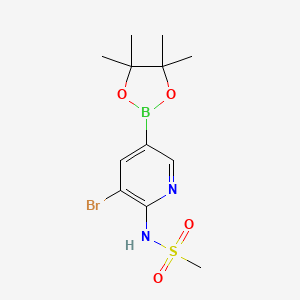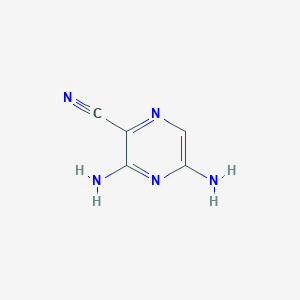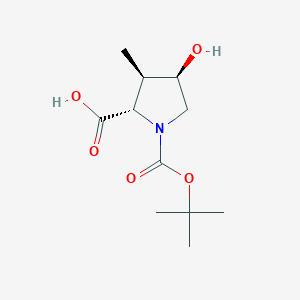
2-(3-Bromopyridin-2-yl)-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromopyridin-2-yl)-2-methylpropanoic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom attached to the pyridine ring, which is further connected to a methylpropanoic acid moiety. The unique structure of this compound makes it an interesting subject of study in various fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-bromopyridine with a suitable alkylating agent under controlled conditions to form the desired product . The reaction conditions often include the use of solvents such as toluene and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
2-(3-Bromopyridin-2-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Heck reaction and Buchwald-Hartwig coupling, which are commonly used in organic synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) can be employed.
Coupling Reactions: Palladium catalysts and ligands are often used in coupling reactions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups attached to the pyridine ring .
科学的研究の応用
2-(3-Bromopyridin-2-yl)-2-methylpropanoic acid has several scientific research applications:
作用機序
The mechanism of action of 2-(3-Bromopyridin-2-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom in the pyridine ring can participate in various chemical interactions, leading to the modulation of biological pathways . The compound’s structure allows it to bind to specific receptors and enzymes, influencing their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
3-Bromopyridine: A simpler derivative with a bromine atom attached to the pyridine ring.
2-(Pyridin-2-yl)pyrimidine Derivatives: Compounds with similar pyridine structures but different functional groups.
Indole Derivatives: Compounds with similar aromatic structures and biological activities.
Uniqueness
2-(3-Bromopyridin-2-yl)-2-methylpropanoic acid is unique due to its specific combination of a bromine-substituted pyridine ring and a methylpropanoic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
分子式 |
C9H10BrNO2 |
|---|---|
分子量 |
244.08 g/mol |
IUPAC名 |
2-(3-bromopyridin-2-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C9H10BrNO2/c1-9(2,8(12)13)7-6(10)4-3-5-11-7/h3-5H,1-2H3,(H,12,13) |
InChIキー |
HXFHXGNQEXHIGL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=C(C=CC=N1)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


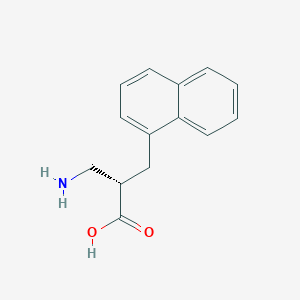

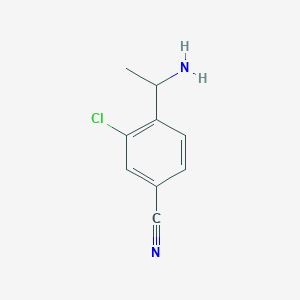
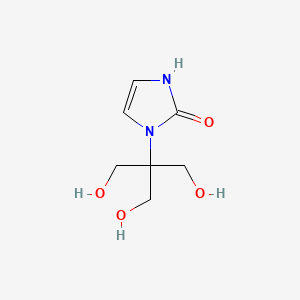
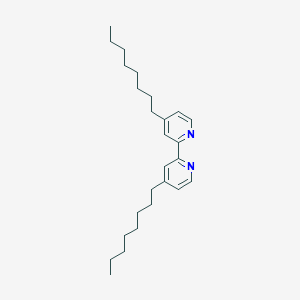
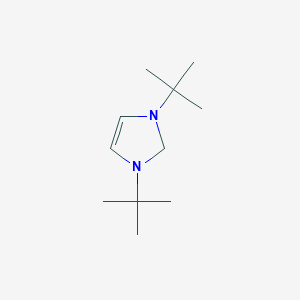
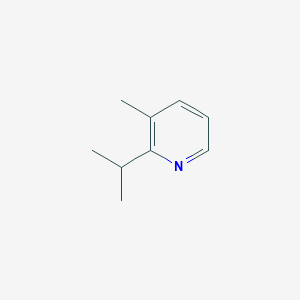
![(R)-3-(3-Aminophenyl)-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12961382.png)
